Nalmefene

Catalog No.
S536625
CAS No.
55096-26-9
M.F
C21H25NO3
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nalmefene

CAS Number

55096-26-9

Product Name

Nalmefene

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1

InChI Key

WJBLNOPPDWQMCH-MBPVOVBZSA-N

SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Solubility

Freely soluble in water up to 130 mg/mL
In water, 1.4X10+2 mg/L at 25 °C (est)

Synonyms

6-desoxy-6-methylenenaltrexone, nalmefene, nalmefene hydrochloride, Revex, Selincro

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O

Description

The exact mass of the compound Nalmefene is 339.1834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in water up to 130 mg/mlin water, 1.4x10+2 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Naloxone - Supplementary Records. It belongs to the ontological category of morphinane alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Reducing Alcohol Consumption and Cravings

Studies have shown Nalmefene's effectiveness in reducing alcohol consumption and cravings in individuals with AUD. A French prospective cohort study (Use of Nalmefene in Routine Practice: Results from a French Prospective Cohort Study and a National Database Analysis: ) found that patients treated with Nalmefene showed a significant decrease in both total alcohol consumption and the number of heavy drinking days compared to baseline after one year.

Further research using fMRI (functional magnetic resonance imaging) is exploring the mechanism behind Nalmefene's action. A study published in the journal Addiction Biology suggests that Nalmefene might influence brain regions responsible for empathy, social cognition, and behavior, potentially reducing the reinforcing effects of alcohol (The effects of nalmefene on emotion processing in alcohol use disorder - A randomized, controlled fMRI study: ).

Nalmefene is a synthetic opioid receptor antagonist, specifically a 6-methylene analogue of naltrexone, designed to counteract the effects of opioids. Its chemical formula is C21H25NO3C_{21}H_{25}NO_{3} and it has a molecular weight of approximately 339.435 g/mol. The compound is primarily used in the medical field for treating opioid overdose and alcohol dependence, functioning by blocking the mu-opioid receptors in the brain, thereby reversing the effects of opioid drugs and reducing cravings for alcohol .

Opioid Overdose Reversal

In opioid overdose, excessive opioid binding to receptors causes respiratory depression and potential coma. Nalmefene competitively binds to these receptors, reversing the opioid's effects and restoring normal breathing [].

Alcohol Dependence Treatment

The exact mechanism in alcohol dependence is not fully understood, but nalmefene is thought to influence the brain's reward system, reducing cravings and the desire to drink alcohol [].

Nalmefene undergoes various metabolic reactions in the body, primarily in the liver. The main pathways include:

  • Glucuronide Conjugation: Nalmefene is extensively metabolized through glucuronidation, primarily by the enzymes UGT2B7 and UGT1A3. The major metabolite formed is nalmefene 3-O-glucuronide, which is pharmacologically inactive .
  • N-Dealkylation: This pathway leads to the formation of nornalmefene, which has minimal pharmacological activity. Nornalmefene can further be conjugated to inactive metabolites .
  • Sulfation: Nalmefene can also undergo sulfation mediated by CYP3A4/5, producing nalmefene 3-O-sulfate, which retains some activity but is present in much lower concentrations than nalmefene itself .

Nalmefene exhibits significant biological activity as an opioid antagonist:

  • Mu-Opioid Receptor Antagonism: It acts as an inverse agonist at mu-opioid receptors with a high affinity (K_i = 0.24 nM), effectively blocking opioid effects such as analgesia and respiratory depression .
  • Kappa-Opioid Receptor Partial Agonism: Nalmefene has a weak partial agonistic effect on kappa-opioid receptors (K_i = 0.083 nM), which may contribute to its unique profile compared to other antagonists .
  • Delta-Opioid Receptor Antagonism: It also binds to delta-opioid receptors (K_i = 16 nM), although with significantly lower affinity compared to mu and kappa receptors .

These actions make nalmefene particularly effective in treating conditions related to opioid overdose and alcohol dependence.

The synthesis of nalmefene involves several key steps:

  • Starting Material: The synthesis often begins with morphinan derivatives.
  • Modification at C6 Position: The introduction of a methylene group at the C6 position distinguishes nalmefene from naltrexone.
  • Cyclopropylmethyl Substitution: A cyclopropylmethyl group is added at the nitrogen position to enhance receptor binding properties.
  • Purification: The final compound is purified through crystallization or chromatography techniques to ensure high purity for pharmaceutical use.

Detailed synthetic routes can be found in specialized organic chemistry literature.

Nalmefene has been studied for its interactions with other substances:

  • Opioids: It effectively reverses the effects of various opioids, including fentanyl and morphine, without significant adverse interactions reported .
  • Benzodiazepines: Preclinical studies indicate that nalmefene may induce seizures when combined with flumazenil, necessitating caution in co-administration .
  • Pharmacokinetic Interactions: Nalmefene's metabolism can be influenced by other drugs that affect liver enzymes (CYP3A4/5), potentially altering its efficacy and safety profile.

Similar Compounds

Nalmefene shares structural and functional similarities with several other compounds. Here are a few notable examples:

Compound NameTypeKey Differences
NaltrexoneOpioid AntagonistLonger half-life than naloxone; less potent at kappa receptors .
NaloxoneOpioid AntagonistShorter duration of action; primarily mu-opioid receptor antagonist .
BuprenorphinePartial AgonistActs as a partial agonist at mu receptors; used for opioid addiction treatment .
MethadoneFull AgonistLong-acting opioid used for pain management and addiction treatment; different mechanism of action .

Uniqueness of Nalmefene

Nalmefene's uniqueness lies in its balanced antagonistic properties across multiple opioid receptors, particularly its ability to partially activate kappa-opioid receptors while antagonizing mu-opioid receptors. This dual action may contribute to its efficacy in managing both opioid overdose and alcohol dependence without some of the side effects associated with traditional opioid antagonists like naloxone or naltrexone.

Nalmefene demonstrates distinct solubility profiles across various pharmaceutical solvents, with significant variation between its free base and hydrochloride salt forms. The hydrochloride dihydrate form exhibits exceptional aqueous solubility, reaching 132 mg/mL, which corresponds to 109 mg of nalmefene base per mL [1]. This high aqueous solubility is accompanied by a saturated solution pH of 5.9 [1]. The free base form shows temperature-dependent aqueous solubility, with values ranging from 72 mg/mL at 5°C to 199 mg/mL at 40°C [2].

Solvent SystemSolubilitypH (if applicable)Notes
Water (hydrochloride dihydrate)132 mg/mL (109 mg base/mL)5.9 (saturated solution)Freely soluble [3] [1]
Water (free base at 5°C)72 mg/mLNot specifiedTemperature-dependent [2]
Water (free base at 23.5°C)109 mg/mLNot specifiedRoom temperature [2]
Water (free base at 40°C)199 mg/mLNot specifiedElevated temperature [2]
MethanolFreely solubleNot specifiedUsed in synthesis [3]
EthanolSolubleNot specifiedOrganic extraction
ChloroformSlightly soluble (0.13 mg/mL)Not specifiedLimited solubility [3]
DichloromethaneSlightly solubleNot specifiedExtraction applications [5]
DMSOSlightly solubleNot specifiedResearch applications [6]

The high aqueous solubility of the hydrochloride dihydrate salt coupled with its favorable dissolution characteristics suggests classification as a Biopharmaceutics Classification System Class I substance [2]. This exceptional solubility profile eliminates the need for particle size distribution control in pharmaceutical formulations, as the dissolution rate is sufficiently rapid for acceptable content uniformity [2].

pKa Determination and pH-Dependent Behavior

Nalmefene exhibits ampholyte characteristics, possessing both acidic and basic functional groups that significantly influence its pH-dependent behavior [1]. The compound contains two ionizable groups: a phenolic hydroxyl group and a tertiary amine group, each with distinct pKa values that govern its chemical behavior across different pH ranges.

Ionizable GrouppKa ValueAlternative Literature ValuesSource
Phenolic group9.9 ± 0.37.6 (ChemicalBook)TGA documents [1]
Tertiary amine9.2 ± 0.19.38, 7.68 (predicted)TGA documents [1]

The pH-dependent lipophilicity of nalmefene is characterized by a LogD value of 1.3 at physiological pH 7.4, while the intrinsic lipophilicity (LogP) in octanol/water systems is 3.1 [2]. At pH values below 7.4, the LogD ranges between 0.05 and 1.3, indicating significant pH-dependent partitioning behavior [1].

Equilibrium pH measurements of nalmefene hydrochloride solutions demonstrate the compound's buffering capacity. A 0.10 M solution exhibits a pH of 5.5, while a 0.05 M solution shows a pH of 5.9 [7]. This pH-dependent behavior is critical for formulation development, as the compound's solubility and stability are directly influenced by the solution pH environment.

Thermal Stability and Degradation Pathways

Nalmefene demonstrates excellent thermal stability under normal storage conditions, with no special temperature requirements for pharmaceutical preparations [8]. Comprehensive stability studies conducted over extended periods reveal that nalmefene maintains its chemical integrity across a wide temperature range.

Storage ConditionStability DurationDegradation RatePrimary Degradation Product
Room temperatureLong-term stableNo decompositionNone under normal conditions
Elevated temperature (40°C)72 hoursMinimalNone significant [9]
Refrigerated (4°C)72 hoursMinimalNone significant [9]
Methanol solution197 daysWithin 2.7% of initialNone significant [10]
Water solution141 daysWithin 2.7% of initialNone significant [10]

The thermal degradation profile of nalmefene follows first-order kinetics, with an Arrhenius-derived rate constant of 0.00441 month⁻¹ at 25°C [11]. This exceptionally low degradation rate constant supports the compound's excellent shelf-life characteristics and validates its stability under normal storage conditions.

Under stress conditions, nalmefene undergoes specific degradation pathways that produce identifiable degradation products. The primary degradation product identified is 2,2'-bisnalmefene, which forms through oxidative coupling reactions [11] [12]. Forced degradation studies demonstrate that oxidative conditions produce the maximum degree of degradation, followed by acidic, basic, and thermal stress conditions [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystals from ethyl acetate

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

339.18344366 g/mol

Monoisotopic Mass

339.18344366 g/mol

Heavy Atom Count

25

LogP

log Kow = 2.66 (est)

Appearance

Solid powder

Melting Point

105-110 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TOV02TDP9I

Related CAS

58895-64-0 (hydrochloride)
1228646-70-5 (hydrochloride dihydrate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nalmefene oral tablet is indicated for the reduction of alcohol consumption in adult patients with alcohol dependence who have a high drinking risk level (DRL), without physical withdrawal symptoms and who do not require immediate detoxification. Nalmefene should only be prescribed in conjunction with continuous psychosocial support focused on treatment adherence and reducing alcohol consumption. Nalmefene should be initiated only in patients who continue to have a high DRL two weeks after the initial assessment. Nalmefene injection and nasal spray are indicated for the complete or partial reversal of opioid drug effects, including respiratory depression, induced by either natural or synthetic opioids. They are also indicated in the management of known or suspected opioid overdose. Nalmefene injection can be used for postoperative opioid overdose reversal.
Selincro is indicated for the reduction of alcohol consumption in adult patients with alcohol dependence who have a high drinking-risk level (see section 5. 1), without physical withdrawal symptoms and who do not require immediate detoxification. Selincro should only be prescribed in conjunction with continuous psychosocial support focused on treatment adherence and reducing alcohol consumption. Selincro should be initiated only in patients who continue to have a high drinking-risk level two weeks after initial assessment.

Livertox Summary

Nalmefene is an opiate receptor antagonist which is used to treat acute opioid overdose and to help in the management of alcohol dependence and addictive behaviors. Nalmefene has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Opioid Antagonists

Therapeutic Uses

Narcotic Antagonists; Neuroprotective Agents; Antipruritics
Nalmefene is indicated for the complete or partial reversal of opioid drug effects, including respiratory depression, induced by either natural or synthetic opioids. /Included in US product label/
Nalmefene is indicated in the management of known or suspected opioid overdose. /Included in US product label/
/Experimental Therapy:/ Pathological gambling is a disabling disorder experienced by approximately 1%-2% of adults and for which there are few empirically validated treatments. The authors examined the efficacy and tolerability of the opioid antagonist nalmefene in the treatment of adults with pathological gambling. A 16-week, randomized, dose-ranging, double-blind, placebo-controlled trial was conducted at 15 outpatient treatment centers across the United States between March 2002 and April 2003. Two hundred seven persons with DSM-IV pathological gambling were randomly assigned to receive nalmefene (25 mg/day, 50 mg/day, or 100 mg/day) or placebo. Scores on the primary outcome measure (Yale-Brown Obsessive Compulsive Scale Modified for Pathological Gambling) were analyzed by using a linear mixed-effects model. Estimated regression coefficients showed that the 25 mg/day and 50 mg/day nalmefene groups had significantly different scores on the Yale-Brown Obsessive Compulsive Scale Modified for Pathological Gambling, compared to the placebo group. A total of 59.2% of the subjects who received 25 mg/day of nalmefene were rated as "much improved" or "very much improved" at the last evaluation, compared to 34.0% of those who received placebo. Adverse experiences included nausea, dizziness, and insomnia. Subjects who received nalmefene had a statistically significant reduction in severity of pathological gambling. Low-dose nalmefene (25 mg/day) appeared efficacious and was associated with few adverse events. Higher doses (50 mg/day and 100 mg/day) resulted in intolerable side effects.
Opioid antagonists have been shown to prevent the occurrence of lethal arrhythmias following coronary reperfusion. The effect of a long-lasting, potent opioid antagonist, nalmefene, and congeners in the prevention of reperfusion arrhythmias in dogs was examined. Nalmefene given at a dose of 1 mg/kg iv reduced the incidence of reperfusion arrhythmias significantly when compared to the saline control. Neither N-methyl nalmefene, a quaternary analog that does not cross the blood brain barrier, nor (+) nalmefene, an isomer with no anti-opioid actions, provided any protection against reperfusion arrhythmias. Regional myocardial blood flow profiles, during and after coronary occlusion, were not different between the nalmefene and saline treated groups. Nalmefene prevented the occurrence of reperfusion induced arrhythmias by blocking opioid receptors in the brain.

Pharmacology

Nalmefene has not been shown to produce tolerance, physical dependence, or abuse potential [L1024, FDA Label]. When adminsitered as an antidote for opioid overdose, nalmefene is not known to produce any respiratory depression, psychomimetic effects, or pupillary constriction [FDA Label]. In the absence of opioid agonists, there was no observable pharmacological activity. Nalmefene injection can produce acute withdrawal symptoms in individuals who are opioid-dependent.

MeSH Pharmacological Classification

Narcotic Antagonists

ATC Code

N07BB05
N - Nervous system
N07 - Other nervous system drugs
N07B - Drugs used in addictive disorders
N07BB - Drugs used in alcohol dependence
N07BB05 - Nalmefene

Mechanism of Action

The opioid system consists of three opioid receptors - mu (μ), delta (δ), and kappa (κ) - that are G-protein coupled receptors. Opioid receptors are activated by endogenous opioid peptides and are expressed throughout the brain to play a critical role in mood regulation, pain, reward, addictive behaviours, and substance use disorders. Opioid receptors are involved in various brain signalling pathways, including the mesolimbic pathway, sometimes referred to as the reward pathway. The mesolimbic pathway plays an important role in the positive reinforcement of natural rewards like food and drugs of abuse like exogenous opioid drugs. Many abused drugs activate mu-opioid receptors, leading to positive reinforcing effects. Alcohol consumption can also cause the release of endogenous opioids, which bind to mu and delta receptors, thereby increasing the release of dopamine in the nucleus accumbens to induce reward and positive reinforcement effects. Nalmefene is an antagonist at the mu and delta-opioid receptors and a partial agonist at the kappa-opioid receptor. As an antagonist, nalmefene blocks ligands from binding to the opioid receptor. Animal studies suggest that kappa-opioid receptor signalling blocks acute reward and positive reinforcement effects of drugs with abusive potential by decreasing dopamine in the nucleus accumbens. _In vivo_ studies have demonstrated that nalmefene reduces alcohol consumption, possibly by modulating cortico-mesolimbic functions. Preclinical studies suggest that nalmefene restores alcohol-induced dysregulations of the MOR/endorphins and the KOR/dynorphin system.
Nalmefene prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension. Pharmacodynamic studies have shown that Nalmefene has a longer duration of action than naloxone at fully reversing doses. Nalmefene has no opioid agonist activity.
In humans, mu- and kappa-opioid receptor agonists lower tuberoinfundibular dopamine, which tonically inhibits prolactin release. Serum prolactin is, therefore, a useful biomarker for tuberoinfundibular dopamine. The current study evaluated the unexpected finding that the relative mu- and kappa-opioid receptor selective antagonist nalmefene increases serum prolactin, indicating possible kappa-opioid receptor agonist activity. In all, 33 healthy human volunteers (14 female) with no history of psychiatric or substance use disorders received placebo, nalmefene 3 mg, and nalmefene 10 mg in a double-blind manner. Drugs were administered between 0900 and 1000 on separate days via 2-min intravenous infusion. Serial blood specimens were analyzed for serum levels of prolactin. Additional in vitro studies of nalmefene binding to cloned human kappa-opioid receptors transfected into Chinese hamster ovary cells were performed. Compared to placebo, both doses of nalmefene caused significant elevations in serum prolactin (p<0.002 for nalmefene 3 mg and p<0.0005 for nalmefene 10 mg). There was no difference in prolactin response between the 3 and 10 mg doses. Binding assays confirmed nalmefene's affinity at kappa-opioid receptors and antagonism of mu-opioid receptors. [(35)S]GTPgammaS binding studies demonstrated that nalmefene is a full antagonist at mu-opioid receptors and has partial agonist properties at kappa-opioid receptors. Elevations in serum prolactin following nalmefene are consistent with this partial agonist effect at kappa-opioid receptors. As kappa-opioid receptor activation can lower dopamine in brain regions important to the persistence of alcohol and cocaine dependence, the partial kappa agonist effect of nalmefene may enhance its therapeutic efficacy in selected addictive diseases.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Vapor Pressure

5.7X10-14 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

55096-26-9

Absorption Distribution and Excretion

Nalmefene is rapidly absorbed after a single oral administration of 18.06 mg with an absolute oral bioavailability of 41%. The Cmax was 16.5 ng/mL and Tmax was approximately 1.5 hours. The exposure (AUC) was 131 ng x h/mL. High-fat meal increased the AUC by 30% and Cmax by 50% and delayed Tmax by 30 min; however, this is unlikely of clinical significance. Nalmefene exhibits dose-proportional pharmacokinetics following intravenous administration of 0.5 mg to 2 mg. Tmax was 2.3 ± 1.1 hours following intramuscular administration and 1.5 ± 1.2 hours following subcutaneous administration. Therapeutic plasma concentrations are likely to be reached within 5 to 15 minutes after a 1 mg dose in an emergency. There is variability in the speed of absorption for intramuscular and subcutaneous dosing.
Renal excretion is the main route of elimination for nalmefene and its metabolites. About 54% of the total dose is excreted in the urine as nalmefene 3-O-glucuronide. Less than 3% of the dose is excreted as nalmefene or other metabolites. About 17% of the dose is excreted in the feces.
Following a 1 mg parenteral dose, nalmefene was rapidly distributed. The apparent volumes of distribution centrally (Vc) and at steady-state (Vdss) are 3.9 ± 1.1 L/kg and 8.6 ± 1.7 L/kg, respectively. Nalmefene readily crosses the blood-brain barrier.
The oral clearance of nalmefene (CL/F) was estimated as 169 L/h. Following intravenous administration of 1 mg nalmefene, the systemic clearance of nalmefene was 0.8 ± 0.2 L/hr/kg and the renal clearance was 0.08 ± 0.04 L/hr/kg.
Nalmefene was completely bioavailable following intramuscular or subcutaneous administration in 12 male volunteers relative to intravenous nalmefene. The relative bioavailabilities of intramuscular and subcutaneous routes of administration were 101.5% +/-8.1% (Mean +/- SD) and 99.7% +/-6.9%, respectively.
Nalmefene is administered primarily as an intravenous bolus, however, nalmefene can be given intra-muscularly (IM) or subcutaneously (SC) if venous access cannot be established. While the time to maximum plasma nalmefene concentration was 2.3 +/- 1.1 hours following intramuscular and 1.5 +/- 1.2 hours following subcutaneous administrations, therapeutic plasma concentrations are likely to be reached within 5-15 minutes after a 1 mg dose in an emergency. Because of the variability in the speed of absorption for im and sc dosing, and the inability to titrate to effect, great care should be taken if repeated doses must be given by these routes.
Following a 1 mg parenteral dose, nalmefene was rapidly distributed. In a study of brain receptor occupancy, a 1 mg dose of nalmefene blocked over 80% of brain opioid receptors within 5 minutes after administration. The apparent volumes of distribution centrally (Vc) and at steady-state (Vdss) are 3.9 +/- 1.1 L/kg and 8.6 +/- 1.7 L/kg, respectively.
Ultrafiltration studies of nalmefene have demonstrated that 45% (CV 4.1%) is bound to plasma proteins over a concentration range of 0.1 to 2 ug/mL. An in vitro determination of the distribution of nalmefene in human blood demonstrated that nalmefene distributed 67% (CV 8.7%) into red blood cells and 39% (CV 6.4%) into plasma. The whole blood to plasma ratio was 1.3 (CV 6.6%) over the nominal concentration range in whole blood from 0.376 to 30 ng/mL.
For more Absorption, Distribution and Excretion (Complete) data for NALMEFENE (14 total), please visit the HSDB record page.

Metabolism Metabolites

Nalmefene is extensively metabolized by the liver, primarily by glucuronide conjugation mainly mediated by UGT2B7 and UGT1A3 and UGT1A8 to a lesser extent. The major metabolite is pharmacologically inactive nalmefene 3-O-glucuronide. Nalmefene is also metabolized to trace amounts of an N-dealkylated metabolite, which has minimal pharmacological activity. Nalmefene can undergo dealkylation mediated by CYP3A4/5 to form nornalmefene. Nornalmefene can be further converted to nornalmefene 3-O-glucuronide and nornalmefene 3-sulfate, which are generally inactive metabolites. Nalmefene can also undergo CYP3A4/5-mediated sulfation to form nalmefene 3-O-sulfate, which retains some pharmacological activity. However, nalmefene 3-O-sulfate is present in the circulation in less than 10% of that of nalmefene; thus, it is unlikely to be a major contributor to the pharmacological activity of nalmefene. The plasma concentration-time profile in some subjects suggests that nalmefene undergoes enterohepatic recycling.
Nalmefene is metabolized by the liver, primarily by glucuronide conjugation, and excreted in the urine. Nalmefene is also metabolized to trace amounts of an N-dealkylated metabolite. Nalmefene glucuronide is inactive and the N-dealkylated metabolite has minimal pharmacological activity. ... The plasma concentration-time profile in some subjects suggests that nalmefene undergoes enterohepatic recycling.
The disposition of nalmefene in rat and dog was studied using in vitro and in vivo methodology. In vitro metabolite profiles were obtained following incubation of nalmefene with liver microsomes and biological fluids were assayed to profile in vivo metabolites. Characterization of metabolites was accomplished using hplc, co-chromatography with synthetic standards, or LC/MS. In rat, tissue distribution and metabolite plasma concentration-time data were obtained following intravenous bolus dosing of nalmefene. The results indicate that the primary phase I metabolite of nalmefene from liver microsome incubations was the N-dealkylated metabolite, nornalmefene. Quantitative metabolite production was rat >> dog. In vivo, nornalmefene glucuronide was the major metabolite in rat urine, whereas nalmefene glucuronide(s) were predominant in dog urine. More than 90% of the radioactive dose was recovered in the rat excreta and tissues 24 hr after an intravenous bolus dose of 14C-nalmefene, with no apparent organ-specific retention of radioactivity. Pharmacokinetic analysis of the rat plasma metabolite data indicated that terminal half-lives for nalmefene and nornalmefene were comparable (approximately 1 hr). However, Cmax and AUC of nornalmefene were < or = 7% that of corresponding nalmefene values.

Associated Chemicals

Nalmefene hydrochloride; 58895-64-0

Wikipedia

Nalmefene
Midecamycin

Drug Warnings

Nalmefene is contraindicated in patients with a known hypersensitivity to the product.
Nalmefene, like all drugs in this class, is not the primary treatment for ventilatory failure. In most emergency settings, treatment with nalmefene should follow, not precede, the establishment of a patent airway, ventilatory assistance, administration of oxygen, and establishment of circulatory access.
Accidental overdose with long acting opioids [such as methadone and levo-alpha-acetylmethadol (LAAM)] may result in prolonged respiratory depression. Respiratory depression in both the postoperative and overdose setting may be complex and involve the effects of anesthetic agents, neuromuscular blockers, and other drugs. While nalmefene has a longer duration of action than naloxone in fully reversing doses, the physician should be aware that a recurrence of respiratory depression is possible, even after an apparently adequate initial response to nalmefene treatment.
Patients treated with nalmefene should be observed until, in the opinion of the physician, there is no reasonable risk of recurrent respiratory depression.
For more Drug Warnings (Complete) data for NALMEFENE (12 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life is approximately 12.5 hours following oral administration. After intravenous administration of 1 mg nalmefene to healthy adult male subjects, plasma concentrations declined biexponentially with redistribution and a terminal elimination half-life of 41 ± 34 minutes and 10.8 ± 5.2 hours, respectively.
After intravenous administration of 1 mg nalmefene to normal males (ages 19-32), plasma concentrations declined biexponentially with a redistribution and a terminal elimination half-life of 41 +/- 34 minutes and 10.8 +/- 5.2 hours, respectively.
Elimination half-life increased from 10.2 +/- 2.2 hours to 11.9 +/- 2.0 hours in the hepatically impaired.
The elimination half-life was prolonged in ESRD patients from 10.2 +/- 2.2 hours in normals to 26.1 +/- 9.9 hours.
Half-life is 10.3 to 12.9 h

Use Classification

Human drugs -> Drugs used in alcohol dependence -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Nalmefene is synthesized by a Wittig reaction of naltrexone with triphenylmethylphosphonium bromide in DMSO under basic catalysis of NaH.
Preparation: J. Fishman, US 3814768 (1974 to M.J. Lewenstein)

General Manufacturing Information

Nalmafene is a relatively pure mu-receptor antagonist that is more potent than naloxone.

Clinical Laboratory Methods

Analyte: nalmefene; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection
HPLC determination in human plasma

Interactions

Preclinical studies have shown that both flumazenil and nalmefene can induce seizures in animals. The coadministration of both flumazenil and nalmefene produced fewer seizures than expected in a study in rodents, based on the expected effects of each drug alone. Based on these data, an adverse interaction from the coadministration of the two drugs is not expected, but physicians should remain aware of the potential risk of seizures from agents in these classes.

Stability Shelf Life

Parenteral drug products should be inspected visually for particulate matter and discoloration prior to administration, whenever solution and container permit.

Dates

Modify: 2023-08-15
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